4-Chlorobenzenesulfonyl fluoride CAS number and properties
4-Chlorobenzenesulfonyl fluoride CAS number and properties
An In-depth Technical Guide to 4-Chlorobenzenesulfonyl Fluoride for Advanced Research Applications
Introduction: A Versatile Reagent for Modern Chemistry
In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired molecular properties. 4-Chlorobenzenesulfonyl fluoride, identified by its CAS number 349-89-3, has emerged as a important reagent and building block.[1][2] Its utility extends beyond that of a simple sulfonating agent; it is a key player in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful covalent ligation strategy. This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and professionals in drug development. The unique combination of a reactive sulfonyl fluoride group and a chloro-substituted aromatic ring makes this compound a valuable tool for creating robust chemical linkages and introducing specific structural motifs into complex molecules.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe application. The key physicochemical data for 4-Chlorobenzenesulfonyl fluoride are summarized below. It is noteworthy that slight variations in reported melting points exist across suppliers, which may be attributable to differences in purity.
Table 1: Physicochemical Properties of 4-Chlorobenzenesulfonyl Fluoride
| Property | Value | Source(s) |
| CAS Number | 349-89-3 | [1][2] |
| Molecular Formula | C₆H₄ClFO₂S | [1][2][3] |
| Molecular Weight | 194.61 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 45-50 °C | [1][4] |
| InChI Key | PCTLRVPDZBVCMP-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=CC=C1S(=O)(=O)F)Cl | [1][2] |
Handling this reagent requires strict adherence to safety protocols due to its corrosive nature. The hazard classifications are critical for risk assessment in any experimental design.
Table 2: GHS Safety and Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS05 (Corrosion) | [5] |
| Signal Word | Danger | [5] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [5] |
| Storage Class | 8A: Combustible corrosive hazardous materials | |
| Precautionary Codes | P260, P280, P303+P361+P353, P305+P351+P338, P310 | [5] |
Synthesis Pathway and Mechanistic Rationale
The most common and industrially scalable route to aryl sulfonyl fluorides is through halogen exchange (Halex) reaction on the corresponding aryl sulfonyl chloride. 4-Chlorobenzenesulfonyl fluoride is synthesized from its precursor, 4-chlorobenzenesulfonyl chloride (CAS No. 98-60-2).[6][7]
Causality of Synthesis: The choice of 4-chlorobenzenesulfonyl chloride as the starting material is driven by its widespread availability and relatively low cost. It is produced on an industrial scale by the reaction of chlorobenzene with chlorosulfonic acid.[8] The subsequent fluorination step typically employs a source of fluoride ions, such as potassium fluoride (KF), often in a suitable solvent. While specific process details for this exact compound are proprietary, the general transformation is well-established in organofluorine chemistry.[9]
Caption: Synthesis pathway of 4-Chlorobenzenesulfonyl Fluoride.
Core Reactivity: The Power of the Sulfonyl Fluoride Group
The chemical behavior of 4-Chlorobenzenesulfonyl fluoride is dominated by the -SO₂F group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and "tunable" reactivity. They are generally resistant to hydrolysis but can be activated to react with nucleophiles under specific conditions. This property is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry .
SuFEx is a "click chemistry" reaction, characterized by its high efficiency, specificity, and formation of a stable covalent bond. The reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile, typically a deprotonated phenol (phenoxide) or an amine. This reaction forms a highly stable sulfonate or sulfonamide linkage, respectively.
Caption: General mechanism of a SuFEx click reaction.
Applications in Drug Discovery and Chemical Biology
The judicious use of fluorine in medicinal chemistry is a well-established strategy to enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[10][11][12][13] 4-Chlorobenzenesulfonyl fluoride serves as a valuable building block for introducing both a fluorine-containing handle and a chlorinated aromatic ring, which can be leveraged for various purposes.
-
Covalent Inhibitor Development: The SuFEx reactivity of the sulfonyl fluoride group makes it an ideal warhead for designing covalent inhibitors. It can form irreversible bonds with nucleophilic amino acid residues (like lysine, tyrosine, or serine) on a protein target. This approach can lead to drugs with increased potency and prolonged duration of action.
-
Chemical Probe Synthesis: As a bifunctional reagent, it can be used to link different molecular fragments. The sulfonyl fluoride can react with one part of a molecule, leaving the chloro-group available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
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Modulation of Physicochemical Properties: Incorporation of the 4-chlorobenzenesulfonyl moiety can significantly alter the lipophilicity and electronic properties of a lead compound, which is a critical step in the optimization phase of drug discovery.[14]
Experimental Protocol: Covalent Labeling of a Model Phenolic Nucleophile
This protocol describes a self-validating system for the covalent modification of a model compound, 4-hydroxybenzoic acid, using 4-Chlorobenzenesulfonyl fluoride via a SuFEx reaction. The success of the reaction can be validated by techniques such as LC-MS and NMR spectroscopy.
Materials:
-
4-Chlorobenzenesulfonyl fluoride (1.0 eq)
-
4-Hydroxybenzoic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq) to the suspension. The base is crucial as it deprotonates the phenolic hydroxyl group, generating the nucleophilic phenoxide required for the SuFEx reaction.
-
Reagent Addition: Dissolve 4-Chlorobenzenesulfonyl fluoride (1.0 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting materials and the appearance of the new, higher molecular weight product spot/peak.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the phenolic proton signal in the NMR spectrum and the correct mass in the HRMS provide definitive validation of the covalent bond formation.
Caption: Workflow for a representative SuFEx reaction protocol.
Conclusion
4-Chlorobenzenesulfonyl fluoride is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined physicochemical properties, accessible synthesis, and unique SuFEx reactivity provide researchers with a reliable method for forging robust covalent bonds. For professionals engaged in drug discovery, its utility as a building block for creating covalent probes and modulating molecular properties makes it an indispensable component of the modern medicinal chemistry toolbox. Proper understanding and application of this reagent, grounded in the principles outlined in this guide, will continue to facilitate the development of novel molecular entities.
References
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Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate . ACS Publications. [Link]
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Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) . ACS Publications. [Link]
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4-Chlorobenzenesulfonyl chloride . PubChem. [Link]
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Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]
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4-CHLOROBENZENESULFONYL FLUORIDE . gsrs.ncats.nih.gov. [Link]
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Fluorine in drug discovery: Role, design and case studies . ResearchGate. [Link]
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